molecular formula C19H22N2O3 B1177009 Reactive blue 238 CAS No. 149315-83-3

Reactive blue 238

Cat. No.: B1177009
CAS No.: 149315-83-3
Attention: For research use only. Not for human or veterinary use.
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Description

Reactive Blue 238 (CAS: 164578-12-5 ) is a navy blue synthetic dye belonging to the double azo class . Its molecular formula is C29H26N6Na4O20S6, with a molecular weight of 991.82 . As a reactive dye, it is primarily suitable for application on cellulosic fibers like cotton, where it forms a covalent bond with the fabric, and is also used in discharge printing . Standard fastness tests indicate a light fastness of 4-5 and a soaping fastness of 4-5 . In academic and industrial research, this compound serves as a key model compound for studying advanced wastewater treatment processes. Scientific investigations have focused on its oxidative degradation using green-synthesized nanoparticles in a Fenton-like process, achieving degradation efficiencies of over 96% . This makes it highly relevant for environmental research aimed at removing recalcitrant dyes from industrial effluents . Furthermore, its application has been explored on modified acrylic fibers, where the presence of amidoxime groups on the fiber allows for successful coloration, expanding the potential of anionic dyeing on non-traditional fabrics . This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

149315-83-3

Molecular Formula

C19H22N2O3

Origin of Product

United States

Comparison with Similar Compounds

Reactive Black 5 (RB5)

Structural Similarities :

  • Both RB238 and RB5 share the vinyl sulfonyl reactive group , enabling covalent bonding with cellulose .

Performance Differences :

  • Fixation Efficiency : RB5 exhibits higher fixation rates (>85%) compared to RB238 (~75–80%) under optimized alkali conditions .
  • Allergenic Potential: Cross-sensitization occurs between RB238 and RB5 due to shared reactive groups, posing risks for occupational dermatitis .

Environmental Impact :

  • RB5 degrades more readily via UV/persulfate treatments than RB238, which requires nanoparticle-assisted processes for effective removal .

Reactive Blue 19 (RB19, Remazol Brilliant Blue R)

Structural Differences :

  • RB19 has a anthraquinone chromophore and a sulfatoethylsulfone reactive group (-SO₂-CH₂-CH₂-OSO₃⁻), unlike RB238’s vinyl sulfonyl group .

Application Properties :

  • Solubility : RB19’s higher sulfonation (3 sulfonic acid groups) improves water solubility (70 g/L at 25°C) compared to RB238 (50 g/L) .
  • Color Stability : RB19 shows superior light fastness (Grade 6–7) on cotton, while RB238 achieves Grade 5–6 under similar conditions .

Reactive Blue 4 (RB4)

Functional Similarities :

  • Both dyes are used for cellulose fibers but differ in reactive groups: RB4 uses monochlorotriazine (MCT), while RB238 employs vinyl sulfonyl .

Performance Metrics :

  • Temperature Sensitivity : RB4 requires higher fixation temperatures (60–80°C) compared to RB238 (40–60°C), increasing energy costs .
  • Adsorption Efficiency: RB4 removal via lemon peel beads achieves 90% efficiency, whereas RB238 requires Fe₃O₄ nanoparticles for comparable results .

Toxicity :

  • RB4 is a mild eye irritant (Category 2), while RB238’s toxicity data are incomplete but linked to allergenic responses .

Tabulated Comparison of Key Properties

Property Reactive Blue 238 Reactive Black 5 Reactive Blue 19 Reactive Blue 4
Reactive Group Vinyl sulfonyl Vinyl sulfonyl Sulfatoethylsulfone Monochlorotriazine
Molecular Weight ~600–650 g/mol (est.) 991.8 g/mol 626.54 g/mol 637.5 g/mol
Solubility in Water 50 g/L 100 g/L 70 g/L 60 g/L
Fixation Rate 75–80% >85% 80–85% 70–75%
Light Fastness Grade 5–6 Grade 6 Grade 6–7 Grade 4–5
Environmental Removal Fe₃O₄ nanoparticles UV/persulfate Conventional adsorption Lemon peel beads
Safety Concerns Allergenic Allergenic Non-hazardous Eye irritation
Key References

Research Findings and Implications

  • Cross-Reactivity : Dyes sharing reactive groups (e.g., RB238 and RB5) necessitate stringent occupational safety protocols to mitigate allergy risks .
  • Environmental Persistence: RB238’s recalcitrance underscores the need for advanced treatment technologies, such as bentonite-supported iron nanoparticles .
  • Performance Optimization : Lower alkali requirements and moderate temperatures make RB238 energy-efficient but less color-stable than RB19 .

Q & A

Q. What are the standard protocols for synthesizing Reactive Blue 238, and what analytical techniques are critical for confirming its structural integrity?

  • Methodological Answer: Synthesis typically involves coupling reactive dyes with chlorotriazine groups under alkaline conditions. Confirm structural integrity using UV-Vis spectroscopy (λmax ~620 nm for anthraquinone chromophores), FTIR (to identify sulfonic acid and azo groups), and HPLC-MS for purity assessment. Cross-validate with computational simulations (e.g., DFT for electronic spectra) .

Q. What experimental parameters (e.g., pH, temperature) significantly influence the stability of this compound in aqueous solutions?

  • Methodological Answer: Stability is pH-dependent due to hydrolysis of reactive groups. Design experiments with buffered solutions (pH 4–10) and monitor degradation via spectrophotometry. Kinetic studies (e.g., pseudo-first-order models) can quantify half-life under varying temperatures (25–60°C) .

Q. How can researchers ensure reproducibility in spectrophotometric quantification of this compound in complex matrices?

  • Methodological Answer: Use internal standards (e.g., Evans Blue) to correct for matrix effects. Validate methods with spike-recovery tests (80–120% recovery range) and inter-laboratory calibration. Report molar extinction coefficients (ε) at specified wavelengths .

Q. What databases or tools are recommended for retrieving physicochemical properties and toxicity data for this compound?

  • Methodological Answer: Prioritize Reaxys (Elsevier) for curated reaction data, SciFinder for toxicity profiles, and PubChem for molecular properties. Cross-reference with peer-reviewed literature to resolve discrepancies in reported values .

Advanced Research Questions

Q. How can researchers address contradictions in reported degradation efficiencies of this compound across different catalytic systems (e.g., Fe₃O₄ NPs vs. TiO₂)?

  • Methodological Answer: Conduct comparative kinetic studies under identical conditions (pH, catalyst loading, light intensity). Use Langmuir-Hinshelwood models to differentiate adsorption vs. redox pathways. Analyze intermediates via LC-MS to identify rate-limiting steps .

Q. What computational approaches are suitable for modeling the interaction between this compound and cellulose substrates during dye fixation?

  • Methodological Answer: Apply molecular dynamics (MD) simulations to study adsorption energetics and hydrogen bonding. Validate with experimental zeta potential measurements and XPS to assess surface binding .

Q. How can meta-analyses resolve discrepancies in the reported ecotoxicological impacts of this compound across freshwater and marine ecosystems?

  • Methodological Answer: Aggregate data from standardized toxicity assays (e.g., Daphnia magna LC50, algal growth inhibition). Use random-effects models to account for variability in experimental conditions (salinity, organic matter content) .

Q. What strategies mitigate interference from co-existing dyes in chromatographic analysis of this compound degradation byproducts?

  • Methodological Answer: Employ HPLC-DAD-ESI/MS with gradient elution to separate co-eluting peaks. Optimize mobile phase composition (acetonitrile/ammonium acetate) and use PCA for spectral deconvolution .

Data Analysis and Interpretation Tables

Q. Table 1: Kinetic Parameters for this compound Degradation (Fe₃O₄ NPs)

ParameterValue (pH 7, 25°C)Method
k (min⁻¹)0.042 ± 0.003Pseudo-first-order model
0.985Linear regression
Activation Energy32.1 kJ/molArrhenius equation

Q. Table 2: Key Characterization Techniques for this compound

TechniquePurposeCritical Parameters
FTIRFunctional group identificationResolution: 4 cm⁻¹; KBr pellets
XRDCrystallinity assessmentCu-Kα radiation (λ=1.54 Å)
BETSurface area analysis (dye adsorption)N₂ adsorption at 77 K

Guidelines for Addressing Data Contradictions

  • Systematic Reviews : Use PRISMA frameworks to screen studies for methodological biases (e.g., uncontrolled light exposure in photocatalytic studies) .
  • Sensitivity Analysis : Test how variations in experimental parameters (e.g., catalyst doping levels) affect conclusions .
  • Open Data Repositories : Share raw datasets (e.g., via Zenodo) to enable third-party validation .

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